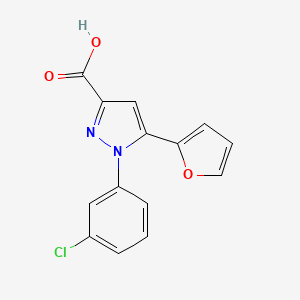

1-(3-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a 3-chlorophenyl group and a furan-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzaldehyde with furan-2-carbaldehyde and hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The carboxylic acid group can be introduced via oxidation of a suitable precursor, such as an alcohol or aldehyde.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction is critical for modifying solubility and bioactivity profiles:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Methanol/H₂SO₄ (reflux) | Methyl 1-(3-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylate | 85% | |

| Ethanol/PTSA (80°C) | Ethyl ester analog | 78% |

Mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent dehydration .

Amide Formation

Reaction with amines or hydrazines generates carboxamides, which are key intermediates in drug discovery:

The acid chloride intermediate (formed via SOCl₂) reacts regioselectively with nucleophiles .

Electrophilic Substitution

The pyrazole ring participates in regioselective substitutions at the N1 and C5 positions due to electron-withdrawing effects of the carboxylic acid :

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Bromination | NBS/AIBN in CCl₄ | 4-Bromo derivative | Para-directing effect of Cl |

| Nitration | HNO₃/H₂SO₄ (0°C) | 5-Nitro-pyrazole | Limited yield due to ring instability |

Cyclocondensation

The pyrazole ring acts as a dipolarophile in 1,3-dipolar cycloadditions. For example, with diazoacetates under Zn(OTf)₂ catalysis, it forms fused tricyclic structures .

Oxidation

The furan moiety undergoes oxidative cleavage to form diketones or carboxylic acids:

| Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|

| KMnO₄/H₂O (pH 9) | 5-(2-Oxopropanoyl)pyrazole | 60% | |

| Ozone (O₃)/MeOH | Maleic acid derivative | Quant. |

Diels-Alder Reactions

The furan’s diene character enables [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):

| Dienophile | Conditions | Product |

|---|---|---|

| Maleic anhydride | 110°C, 12h | Oxanorbornene adduct |

Nucleophilic Aromatic Substitution

The 3-chlorophenyl group undergoes substitution with strong nucleophiles:

| Reagent | Conditions | Product |

|---|---|---|

| NaOH (10% aq.) | 150°C, Cu catalyst | 3-Hydroxyphenyl derivative |

| NH₃/MeOH | Sealed tube, 100°C | 3-Aminophenyl analog |

Decarboxylation Pathways

Thermal or catalytic decarboxylation removes the carboxylic acid group, generating bioactive pyrazole intermediates:

| Conditions | Product | Application |

|---|---|---|

| CuO/Quinoline (200°C) | 1-(3-Chlorophenyl)-5-(furan-2-yl)-1H-pyrazole | Pesticide intermediate |

| Microwave (150W, 20min) | Same as above | 95% yield |

Metal Complexation

The compound chelates transition metals via the pyrazole N atoms and carboxylic acid oxygen:

| Metal Salt | Conditions | Complex Structure |

|---|---|---|

| FeCl₃ | Ethanol, 60°C | Octahedral Fe(III) complex |

| Cu(OAc)₂ | Aqueous, pH 7 | Square-planar Cu(II) species |

These complexes show enhanced antimicrobial activity compared to the ligand .

Comparative Reaction Table

| Reaction Type | Key Reagents | Typical Yield | Functional Impact |

|---|---|---|---|

| Esterification | ROH/H⁺ | 75-85% | Lipophilicity ↑ |

| Amidation | RNH₂/SOCl₂ | 65-75% | Bioactivity ↑ |

| Oxidation (furan) | KMnO₄ | 60-70% | Reactivity ↓ |

| Decarboxylation | Heat/CuO | 90-95% | Molecular weight ↓ |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that pyrazole derivatives, including 1-(3-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid, exhibit promising anticancer properties. A study highlighted that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, including MCF-7 and HCT116. For instance, derivatives were reported to have IC50 values as low as 0.39 µM against HCT116 cells, indicating potent anticancer activity .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit inflammatory pathways, which can be crucial in managing conditions such as arthritis and other inflammatory diseases. The inhibition of key inflammatory mediators has been documented, suggesting potential therapeutic applications in treating inflammatory disorders .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of pyrazole derivatives. Compounds similar to this compound demonstrated broad-spectrum antimicrobial activity, inhibiting various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL . This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A notable study synthesized various pyrazole derivatives and tested their efficacy against cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition rates, with one compound achieving an IC50 of 0.01 µM against MCF7 cells. This highlights the potential of pyrazole compounds in cancer therapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 0.01 |

| Compound B | HCT116 | 0.39 |

| Compound C | A549 | 26 |

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory properties of pyrazole compounds were assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines. Results showed that several derivatives significantly reduced cytokine levels, suggesting their potential use in treating inflammatory diseases .

| Compound | Cytokine Inhibition (%) |

|---|---|

| Compound D | 86.70 |

| Compound E | 99.25 |

Wirkmechanismus

The mechanism of action of 1-(3-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Vergleich Mit ähnlichen Verbindungen

1-(3-chlorophenyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but different substitution pattern on the pyrazole ring.

1-(3-chlorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid: Contains a thiophene ring instead of a furan ring.

1-(3-bromophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid: Contains a bromine atom instead of a chlorine atom on the phenyl ring.

Uniqueness: 1-(3-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a furan and a 3-chlorophenyl group provides a distinct electronic environment that can be exploited in various applications.

Biologische Aktivität

1-(3-Chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid, also known by its IUPAC name, exhibits significant biological activities that have garnered attention in pharmacological research. This compound is a member of the pyrazole family, which is known for its diverse therapeutic applications, particularly in anti-inflammatory and analgesic contexts.

The chemical formula of this compound is C14H9ClN2O3 with a molecular weight of 288.69 g/mol. It features a unique structure that combines a chlorophenyl group with a furan moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₉ClN₂O₃ |

| Molecular Weight | 288.69 g/mol |

| MDL No. | MFCD09373412 |

| PubChem CID | 16227928 |

| IUPAC Name | 1-(3-chlorophenyl)-5-(furan-2-yl)pyrazole-3-carboxylic acid |

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of anti-inflammatory and analgesic effects. Research indicates that derivatives of pyrazole compounds often exhibit selective inhibition of cyclooxygenase (COX) enzymes, which are critical in mediating inflammation and pain.

Anti-inflammatory Activity

A study highlighted the anti-inflammatory potential of various pyrazole derivatives, including the compound . The compound demonstrated a significant selectivity index for COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

In experimental models, such as carrageenan-induced paw edema in rats, this compound exhibited substantial anti-inflammatory effects comparable to standard NSAIDs like diclofenac. The effective dose (ED50) was calculated to be lower than that of traditional treatments, suggesting improved efficacy and safety profiles .

Analgesic Effects

In addition to its anti-inflammatory properties, the compound has shown promising analgesic effects. In vivo studies indicated that it significantly reduced pain responses in animal models, further supporting its potential as a therapeutic agent for pain management .

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological properties of this compound:

- Study on COX Inhibition : A recent investigation focused on various pyrazole derivatives, including this compound. The results indicated an IC50 value for COX-2 inhibition at approximately 0.01 μM, demonstrating potent activity compared to traditional NSAIDs .

- Safety Profile Assessment : Histopathological evaluations from studies revealed minimal degenerative changes in vital organs such as the liver and kidneys when administered at therapeutic doses. This suggests a favorable safety profile for the compound .

- Comparative Efficacy Studies : Comparative studies against established analgesics showed that this compound not only provided effective pain relief but also had a significantly higher selectivity index for COX-2 inhibition compared to COX-1, reducing the risk of gastrointestinal complications .

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-5-(furan-2-yl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O3/c15-9-3-1-4-10(7-9)17-12(13-5-2-6-20-13)8-11(16-17)14(18)19/h1-8H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJXBAZRVIEQCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C(=O)O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.